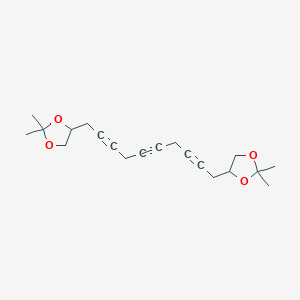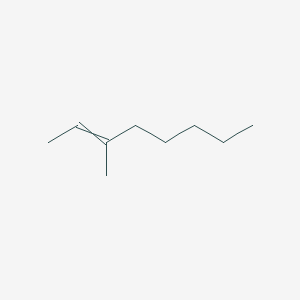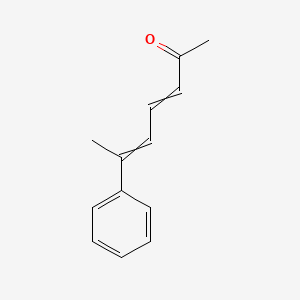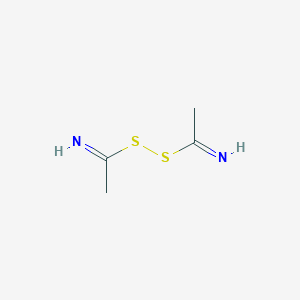
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound may have unique properties due to the presence of both a cyano group and an ethoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide and sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate would depend on its specific interactions with molecular targets. The cyano group may interact with enzymes or receptors, while the ester group could be hydrolyzed to release the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the ethoxycarbonyl group.
2-Cyanoethyl acetate: Contains a cyano group and an ester group but has a different carbon backbone.
Uniqueness
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is unique due to the presence of both a cyano group and an ethoxycarbonyl group, which may confer distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
112473-63-9 |
|---|---|
Molecular Formula |
C11H16NO4- |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-2-ethoxycarbonyl-3-methylbutanoate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-10(15)11(8(2)3,9(13)14)6-5-7-12/h8H,4-6H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
NFJHOXIRCKKEGN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CCC#N)(C(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)


![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)







![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
